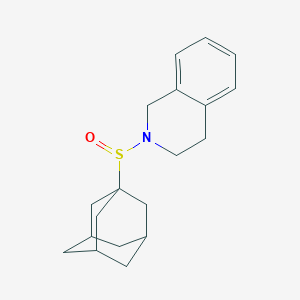![molecular formula C27H24ClN3O3 B4226747 3-[4-(4-benzoylphenyl)-1-piperazinyl]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4226747.png)
3-[4-(4-benzoylphenyl)-1-piperazinyl]-1-(4-chlorophenyl)-2,5-pyrrolidinedione
説明
3-[4-(4-benzoylphenyl)-1-piperazinyl]-1-(4-chlorophenyl)-2,5-pyrrolidinedione, commonly known as CP-55940, is a synthetic cannabinoid that has been widely studied for its potential medicinal properties. This compound belongs to the class of compounds known as cannabinoids, which are known to interact with the endocannabinoid system in the human body.
作用機序
CP-55940 interacts with the endocannabinoid system in the human body, specifically with the CB1 and CB2 receptors. These receptors are located throughout the body, and are involved in a variety of physiological processes, including pain perception, inflammation, and immune function. CP-55940 acts as a partial agonist at both the CB1 and CB2 receptors, meaning that it activates these receptors to a lesser extent than the endogenous cannabinoids produced by the body. This activation leads to a variety of physiological effects, including pain relief, reduced inflammation, and neuroprotection.
Biochemical and Physiological Effects:
CP-55940 has a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has been shown to reduce pain in animal models of chronic pain, and has been studied as a potential treatment for neuropathic pain. It has also been shown to reduce inflammation in animal models of arthritis, and has been studied as a potential treatment for inflammatory bowel disease. Additionally, CP-55940 has been shown to protect against brain damage in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of CP-55940 is that it is a well-studied compound, with a large body of research supporting its potential medicinal properties. Additionally, it is a synthetic compound, which means that it can be easily synthesized in the lab. However, one limitation of CP-55940 is that it is a potent compound, and must be handled with care in the lab. Additionally, it has been shown to have some side effects, including sedation and hypothermia, which can make it difficult to use in certain experimental settings.
将来の方向性
There are many potential future directions for research on CP-55940. One area of interest is the potential use of this compound as a treatment for chronic pain. Additionally, there is interest in studying the potential anti-inflammatory properties of CP-55940, particularly in the context of inflammatory bowel disease. Finally, there is interest in studying the potential neuroprotective properties of CP-55940, particularly in the context of traumatic brain injury and stroke.
科学的研究の応用
CP-55940 has been studied extensively for its potential medicinal properties, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic properties, and has been studied as a potential treatment for chronic pain. It has also been studied for its potential anti-inflammatory properties, and has been shown to reduce inflammation in animal models of arthritis. Additionally, CP-55940 has been studied for its potential neuroprotective properties, and has been shown to protect against brain damage in animal models of stroke and traumatic brain injury.
特性
IUPAC Name |
3-[4-(4-benzoylphenyl)piperazin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O3/c28-21-8-12-23(13-9-21)31-25(32)18-24(27(31)34)30-16-14-29(15-17-30)22-10-6-20(7-11-22)26(33)19-4-2-1-3-5-19/h1-13,24H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHKTIUWVWOSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-{N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4226664.png)
![3-(diethylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4226670.png)
![2-{[1-(3,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4226677.png)
![4-(9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4226685.png)
![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide](/img/structure/B4226718.png)
![N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B4226726.png)
![ethyl 4-[5-bromo-2-(2-ethoxy-2-oxoethoxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4226733.png)
![N-[5-(2-amino-2-oxoethyl)-3-(4-fluorophenyl)-4-oxo-2-thioxo-1-imidazolidinyl]-3-phenylpropanamide acetate](/img/structure/B4226755.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4226761.png)

![1-(3-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4226774.png)
![3,4,5-triethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B4226780.png)

